molecular formula C₆H₉NS B1142267 2-[1-(Sulfanylmethyl)cyclopropyl]acetonitrile CAS No. 866923-64-0

2-[1-(Sulfanylmethyl)cyclopropyl]acetonitrile

Cat. No.: B1142267
CAS No.: 866923-64-0
M. Wt: 127.21
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[1-(Sulfanylmethyl)cyclopropyl]acetonitrile is a versatile chemical compound with significant potential in various scientific research fields. This compound is characterized by a cyclopropyl ring substituted with a sulfanylmethyl group and an acetonitrile moiety. Its unique structure makes it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(Sulfanylmethyl)cyclopropyl]acetonitrile typically involves multiple steps:

    Starting Material: The process begins with 1,1-cyclopropanedimethanol.

    Formation of Cyclic Sulfite: The starting material is reacted with thionyl chloride (SOCl2) or diisopropyl sulfite in dichloromethane to form 1,1-cyclopropanedimethanol cyclic sulfite.

    Nitrile Formation: The cyclic sulfite is then treated with sodium cyanide (NaCN) in dichloromethane to yield 2-[1-(hydroxymethyl)cyclopropyl]acetonitrile.

    Mesylation: The hydroxymethyl compound is reacted with mesyl chloride and triethylamine to form the corresponding mesylate.

    Thioacetate Substitution: The mesylate is treated with potassium thioacetate in isopropyl acetate to produce 2-[1-(acetylsulfanyl)cyclopropyl]acetonitrile.

    Hydrolysis: Finally, the acetylsulfanyl compound is hydrolyzed with sodium hydroxide (NaOH) in toluene/water to obtain this compound

Industrial Production Methods

Industrial production methods for this compound are similar to the synthetic routes described above but are optimized for large-scale production. This involves the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[1-(Sulfanylmethyl)cyclopropyl]acetonitrile undergoes various chemical reactions, including:

    Oxidation: The sulfanylmethyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfanylmethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.

    Substitution: Nucleophiles like thiols, amines, and halides can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted cyclopropyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-[1-(Sulfanylmethyl)cyclopropyl]acetonitrile has a wide range of applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological pathways.

    Medicine: It is a key intermediate in the synthesis of drugs, particularly those targeting leukotriene receptors.

    Industry: The compound is used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-[1-(Sulfanylmethyl)cyclopropyl]acetonitrile involves its interaction with specific molecular targets. The sulfanylmethyl group can form covalent bonds with nucleophilic sites on enzymes or receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, making the compound valuable in drug development and biochemical research .

Comparison with Similar Compounds

Similar Compounds

  • 2-[1-(Hydroxymethyl)cyclopropyl]acetonitrile
  • 2-[1-(Acetylsulfanyl)cyclopropyl]acetonitrile
  • 2-[1-(Bromomethyl)cyclopropyl]acetonitrile

Uniqueness

2-[1-(Sulfanylmethyl)cyclopropyl]acetonitrile is unique due to its sulfanylmethyl group, which imparts distinct reactivity and biological activity compared to its analogs. This makes it a valuable compound for developing novel pharmaceuticals and studying biochemical pathways .

Properties

IUPAC Name

2-[1-(sulfanylmethyl)cyclopropyl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NS/c7-4-3-6(5-8)1-2-6/h8H,1-3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLWNQZQSMXQENR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CC#N)CS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.